2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-cyclohexylethanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c9-6-7-13(11,12)10-8-4-2-1-3-5-8;/h8,10H,1-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTQVQVBUAXYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31644-51-6 | |
| Record name | Ethanesulfonamide, 2-amino-N-cyclohexyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31644-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and sulfonamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonamides .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Sulfonamides are primarily known for their antimicrobial properties. The structure of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride allows it to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria .
2. Antidiabetic Properties
Recent studies have suggested that sulfonamide derivatives can play a role in managing diabetes. They may enhance insulin sensitivity and reduce blood glucose levels through various mechanisms, including the modulation of glucose transporters and insulin signaling pathways . Investigations into this compound have shown promising results in preclinical models.
3. Potential Use in Cancer Therapy
Emerging evidence suggests that sulfonamides might have anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific metabolic pathways. Case studies involving similar sulfonamide compounds have demonstrated their effectiveness in reducing tumor size in animal models .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-aminoethanesulfonamide hydrochloride
- N-cyclohexylethanesulfonamide
- Cyclohexylamine derivatives
Uniqueness
2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
2-Amino-N-cyclohexylethane-1-sulfonamide hydrochloride , a sulfonamide derivative, has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound belongs to a class of drugs known for their bacteriostatic properties, which inhibit bacterial growth by interfering with folate synthesis.
Antimicrobial Properties
Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthase, crucial for folate biosynthesis in bacteria. This mechanism renders them effective against a range of Gram-positive and Gram-negative bacteria.
Case Studies and Findings
- Antibacterial Activity : A study evaluating various sulfonamide derivatives showed that compounds similar to 2-amino-N-cyclohexylethane-1-sulfonamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 7.81 µg/mL, indicating potent activity comparable to standard antibiotics like ciprofloxacin .
- Toxicological Assessments : In vivo studies have demonstrated moderate toxicity levels for related compounds, with lethal dose (LD50) values ranging from 658.45 to 718.6 mg/kg in mice. Symptoms observed included tremors and respiratory distress, highlighting the need for careful dosage management in therapeutic applications .
Pharmacokinetic Properties
The pharmacokinetics of sulfonamide derivatives are crucial for understanding their efficacy and safety profiles. Theoretical models suggest that 2-amino-N-cyclohexylethane-1-sulfonamide may exhibit favorable absorption characteristics but limited plasma protein binding (approximately 72.9%), which could influence its distribution and half-life .
Comparative Biological Activity
A comparative analysis of various sulfonamide compounds reveals that structural modifications significantly impact biological activity. For instance, hybridization with heterocyclic moieties has been shown to enhance antibacterial efficacy while also broadening the spectrum of action against resistant strains .
| Compound Name | MIC (µg/mL) | Zone of Inhibition (mm) | Activity Against |
|---|---|---|---|
| 2-Amino-N-cyclohexylethane-1-sulfonamide | 7.81 | 31 | E. coli |
| Ciprofloxacin | 8 | 32 | E. coli |
| Sulfaphenazole | Varies | Varies | Various Gram-positive |
Research Implications
The ongoing research into sulfonamide derivatives underscores their potential as effective antimicrobial agents in clinical settings. The ability to modify chemical structures to enhance biological activity presents opportunities for developing new therapeutics that can combat antibiotic resistance.
Future Directions
Further investigations are warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Combination Therapies : Assessing the potential of using sulfonamides in conjunction with other antimicrobial agents to enhance therapeutic outcomes.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 2-amino-N-cyclohexylethane-1-sulfonamide hydrochloride with high purity?
- Answer : Synthesis typically involves sulfonylation of N-cyclohexylethylamine with sulfonic acid derivatives, followed by hydrochlorination. Key steps include:
- Reagent selection : Use anhydrous conditions to prevent hydrolysis of intermediates (common in sulfonamide synthesis) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) to remove unreacted amines and byproducts .
- Validation : Monitor reaction progress via TLC (silica gel GF254) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound characterized using spectroscopic techniques?
- Answer : A combination of methods ensures structural confirmation:
- NMR : and NMR (DMSO-d6) to resolve cyclohexyl protons (δ 1.2–1.8 ppm), sulfonamide NH (δ 7.2–7.5 ppm), and amine protons (δ 2.5–3.0 ppm) .
- Mass spectrometry : ESI-MS in positive mode to detect the molecular ion peak [M+H] at m/z 265.1 (theoretical) and confirm HCl adduct .
- FT-IR : Peaks at 3300 cm (N-H stretch), 1150 cm (S=O asymmetric stretch), and 650 cm (C-S bond) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Answer : Solubility varies with polarity:
- Polar solvents : Highly soluble in water (due to hydrochloride salt) and methanol (>50 mg/mL at 25°C).
- Nonpolar solvents : Poor solubility in hexane or dichloromethane (<1 mg/mL).
- Experimental protocol : Use shake-flask method with UV-Vis quantification (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Answer : Stability studies require controlled experimental design:
- pH range : Test buffers (pH 1–12) at 37°C, sampling at 0, 24, 48, and 72 hours.
- Analytical tools : HPLC-MS to detect degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid at pH < 3) .
- Contradiction analysis : Compare kinetic models (e.g., zero-order vs. first-order degradation) and validate with Arrhenius plots for temperature-dependent instability .
Q. What experimental designs are suitable for studying its interaction with biological targets (e.g., enzymes or receptors)?
- Answer : Use a combination of in vitro and in silico approaches:
- Enzyme assays : Measure inhibition of carbonic anhydrase (a common sulfonamide target) via stopped-flow CO hydration assay .
- Molecular docking : Employ AutoDock Vina to predict binding affinity to cyclooxygenase-2 (PDB ID: 5KIR) and validate with SPR (KD < 10 μM considered significant) .
- Control experiments : Include known inhibitors (e.g., acetazolamide) to benchmark activity .
Q. How can impurity profiling be optimized during scale-up synthesis?
- Answer : Advanced analytical strategies are critical:
- Impurity identification : LC-HRMS to detect trace byproducts (e.g., N-cyclohexyl ethylamine due to incomplete sulfonylation) .
- Process control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction endpoints .
- Mitigation : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and optimize reaction temperature (40–50°C) .
Methodological Notes
- Data contradiction management : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile conflicting results in pharmacological studies, emphasizing controlled variables (e.g., solvent purity, temperature) .
- Ethical considerations : Follow OECD guidelines for in vitro toxicology assays (e.g., Ames test for mutagenicity) when evaluating biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
